1-Ethynyl-2-(trifluoromethoxy)benzene
Overview
Description
1-Ethynyl-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H5F3O. It is characterized by a benzene ring substituted with an ethynyl group (-C≡CH) at the first position and a trifluoromethoxy group (-O-CF3) at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-(trifluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the reaction of 2-(trifluoromethoxy)phenylacetylene with appropriate reagents under controlled conditions. The reaction typically requires a catalyst, such as a palladium or copper-based catalyst, and may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of production method depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkyl groups in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Ethynyl-2-(trifluoromethoxy)benzene has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
1-Ethynyl-2-(trifluoromethoxy)benzene can be compared with other similar compounds, such as 1-ethynyl-2-methyl-4-(trifluoromethoxy)benzene. While both compounds share the ethynyl and trifluoromethoxy groups, their differences in substitution patterns can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific structural features and reactivity profile.
Comparison with Similar Compounds
1-ethynyl-2-methyl-4-(trifluoromethoxy)benzene
1-ethynyl-2-(trifluoromethyl)benzene
1-ethynyl-2-(difluoromethoxy)benzene
This comprehensive overview provides a detailed understanding of 1-Ethynyl-2-(trifluoromethoxy)benzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-ethynyl-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFMOKRCLHCPSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654132 | |
Record name | 1-Ethynyl-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-40-2 | |
Record name | 1-Ethynyl-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.